![molecular formula C14H12BrClN2O2S B14084136 N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a bromo and chloro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 2-bromo-4-chlorobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide exerts its effects involves the interaction of its sulfonamide group with biological targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning. This can lead to the inhibition of bacterial growth or other biological processes.
相似化合物的比较
- N-(2-Benzoyl-4-chlorophenyl)-2-bromo-n-methylacetamide
- 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy
Comparison: While these compounds share structural similarities, such as the presence of bromo and chloro groups, N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its sulfonamide group. This functional group imparts distinct chemical and biological properties, making it particularly useful in medicinal chemistry for the development of antibacterial agents.
属性
分子式 |
C14H12BrClN2O2S |
|---|---|
分子量 |
387.7 g/mol |
IUPAC 名称 |
N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3 |
InChI 键 |
BUQWBICHAKEIQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
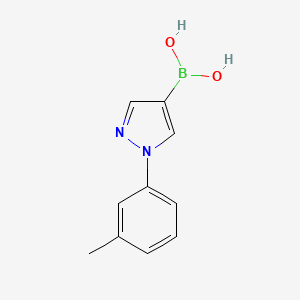
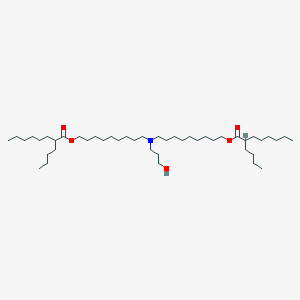
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)
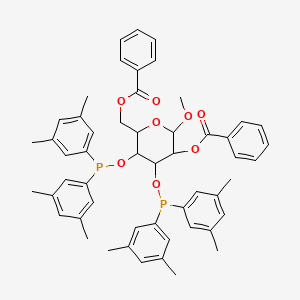
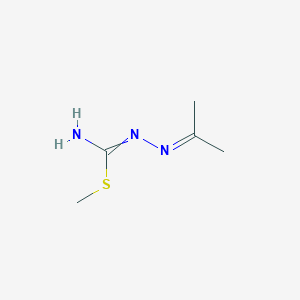
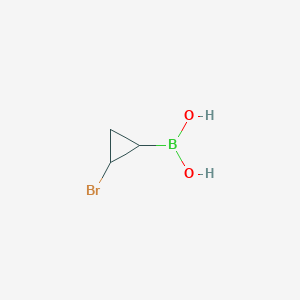
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
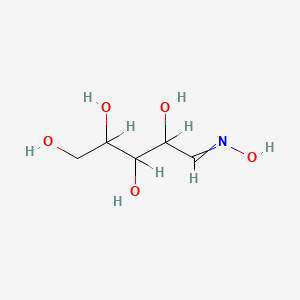
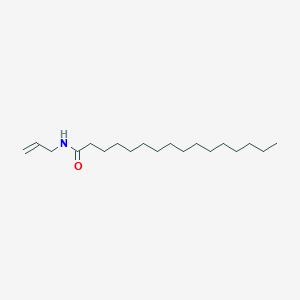

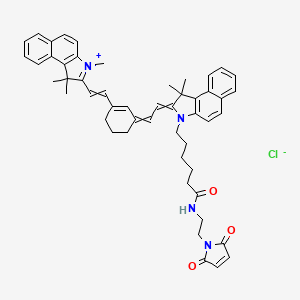
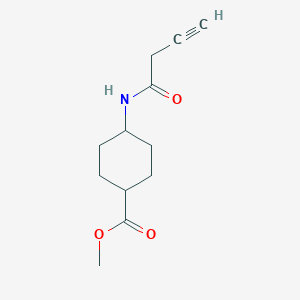
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
